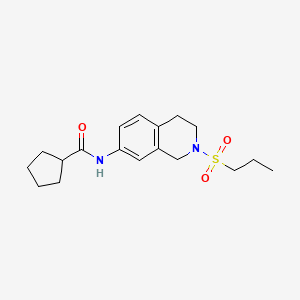

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide

Description

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of sulfonyl isoquinolines. This compound is characterized by the presence of a propylsulfonyl group attached to a tetrahydroisoquinoline ring, which is further connected to a cyclopentanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Properties

IUPAC Name |

N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)cyclopentanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-2-11-24(22,23)20-10-9-14-7-8-17(12-16(14)13-20)19-18(21)15-5-3-4-6-15/h7-8,12,15H,2-6,9-11,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBLAMXXUSKLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Tetrahydroisoquinoline Core: The synthesis begins with the formation of the tetrahydroisoquinoline core through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.

Introduction of the Propylsulfonyl Group: The next step involves the introduction of the propylsulfonyl group through a sulfonylation reaction. This is typically achieved by reacting the tetrahydroisoquinoline intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

Formation of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the cyclopentanecarboxamide moiety. This can be achieved through an amide coupling reaction, where the sulfonylated tetrahydroisoquinoline intermediate is reacted with cyclopentanecarboxylic acid or its derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds. This involves the use of palladium catalysts and boron reagents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit various biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide can be compared with other similar compounds, such as:

N-(2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: This compound has a methylsulfonyl group instead of a propylsulfonyl group, which may result in different chemical and biological properties.

N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: This compound has an ethylsulfonyl group, which may also affect its reactivity and biological activity.

N-(2-(butylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide: This compound has a butylsulfonyl group, which may lead to different interactions with molecular targets.

The uniqueness of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide lies in its specific combination of functional groups and its potential to exhibit distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is a complex organic compound that belongs to the class of sulfonamides. Its unique structural features suggest potential biological activities that are of interest in medicinal chemistry and pharmacology. This article aims to provide an overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structural Characteristics

The compound features a tetrahydroisoquinoline core linked to a cyclopentanecarboxamide through a propylsulfonyl group. This structural arrangement is significant as it influences the compound's interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₂S |

| Molecular Weight | 297.38 g/mol |

| CAS Number | 10108068 |

The biological activity of N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide is primarily attributed to its ability to interact with specific molecular targets in the body. The sulfonamide group can form hydrogen bonds and other interactions with proteins, potentially leading to:

- Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways.

- Receptor Modulation : It could interact with receptors affecting neurotransmitter release and cellular signaling.

Research Findings

Recent studies have explored the pharmacological properties of this compound:

- Neuroprotective Effects : Research indicates that compounds with similar structures exhibit neuroprotective properties in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The tetrahydroisoquinoline moiety is often associated with neuroprotective effects due to its ability to modulate neurotransmitter systems .

- Anticancer Activity : Some sulfonamide derivatives have shown promise in inhibiting cancer cell proliferation. Studies suggest that N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)cyclopentanecarboxamide may possess similar anticancer properties through apoptosis induction in cancer cells .

- Anti-inflammatory Properties : The compound's potential anti-inflammatory effects have been investigated, particularly concerning its ability to inhibit pro-inflammatory cytokines and mediators in vitro .

Case Studies

Several case studies highlight the biological activity of related compounds:

- Case Study 1 : A study on a related tetrahydroisoquinoline derivative demonstrated significant inhibition of neuronal apoptosis in vitro. The compound was shown to increase cell viability under oxidative stress conditions, suggesting potential therapeutic applications in neurodegenerative disorders .

- Case Study 2 : In a preclinical model of cancer, another sulfonamide derivative exhibited dose-dependent inhibition of tumor growth and metastasis. The study concluded that the mechanism involved modulation of signaling pathways associated with cell survival and proliferation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.